molecular formula C13H20O B105397 4-(5-Isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone CAS No. 87-45-6

4-(5-Isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone

Cat. No. B105397
CAS RN: 87-45-6
M. Wt: 192.3 g/mol
InChI Key: DMGPXLFAXQJGKK-UHFFFAOYSA-N
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Description

The compound “3-(5-Isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-methylpropyl acetate” is a related compound with the molecular formula C15H24O2 . Another related compound is “TERT-BUTYL[(5-ISOPROPENYL-2-METHYL-1-CYCLOPENTEN-1-YL)METHOXY]DIMETHYLSILANE” with the molecular formula C16H30OSi .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer. An SDS for a related compound, “TERT-BUTYL[(5-ISOPROPENYL-2-METHYL-1-CYCLOPENTEN-1-YL)METHOXY]DIMETHYLSILANE”, is available .

properties

IUPAC Name

4-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-9(2)12-7-5-10(3)13(12)8-6-11(4)14/h12H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGPXLFAXQJGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC1)C(=C)C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396266, DTXSID60871571
Record name 2-Butanone, 4-[2-methyl-5-(1-methylethenyl)-1-cyclopenten-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87-45-6
Record name 4-[2-Methyl-5-(1-methylethenyl)-1-cyclopenten-1-yl]-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-[2-methyl-5-(1-methylethenyl)-1-cyclopenten-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-ISOPROPENYL-2-METHYL-1-CYCLOPENTEN-1-YL)-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85QS707NSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

15 drops of 85% phosphoric acid were added to a mixture, cooled in a laboratory autoclave, of 76 g of 3-isopropenyl-1-methyl-2-methylene-cyclopentan-1-ol and 120 g of isopropenyl methyl ether. After gassing with nitrogen, the autoclave was brought, in an oil bath of 180° C, to an internal temperature of 150° C and held at this temperture until a distinct drop in pressure occurred (about 50-75 minutes). The reaction mixture was quenched by intensive cooling, treated with solid potassium hydroxide and concentrated under reduced pressure on a rotary evaporator. By fractional distillation over solid potassium hydroxide there were obtained 58 g (60%) of 3-isopropenyl-1-methyl-2-(3-oxobutyl)-cyclopent-1-ene; boiling point 0.01 = 69°-72° C; nD20 = 1.4836. The compound has a woody, camphoraceous, ionone-like fragrance.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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